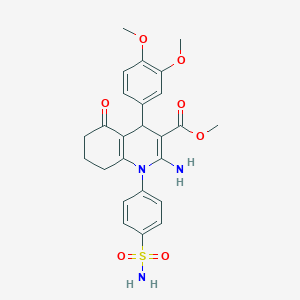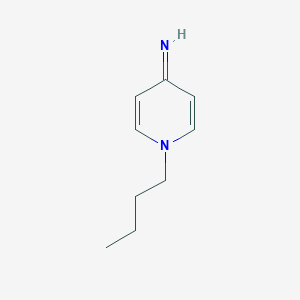
1-butylpyridin-4(1H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylpyridin-4(1H)-imine is a heterocyclic organic compound featuring a pyridine ring substituted with a butyl group and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpyridin-4(1H)-imine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with butylamine under basic conditions to form 1-butylpyridin-4-amine. This intermediate is then subjected to imination using reagents such as formaldehyde and a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Butylpyridin-4(1H)-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl-substituted pyridines.
Scientific Research Applications
1-Butylpyridin-4(1H)-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-butylpyridin-4(1H)-imine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in biological molecules, influencing their function.
Comparison with Similar Compounds
1-Methylpyridin-4(1H)-imine: Similar structure but with a methyl group instead of a butyl group.
1-Ethylpyridin-4(1H)-imine: Contains an ethyl group instead of a butyl group.
1-Propylpyridin-4(1H)-imine: Features a propyl group instead of a butyl group.
Uniqueness: 1-Butylpyridin-4(1H)-imine is unique due to its longer alkyl chain, which can influence its lipophilicity and ability to interact with hydrophobic regions in biological systems
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-butylpyridin-4-imine |
InChI |
InChI=1S/C9H14N2/c1-2-3-6-11-7-4-9(10)5-8-11/h4-5,7-8,10H,2-3,6H2,1H3 |
InChI Key |
DXVOEFOMGMELCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


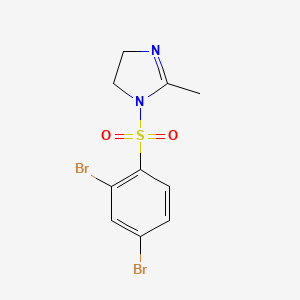

![3-chloro-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11106484.png)
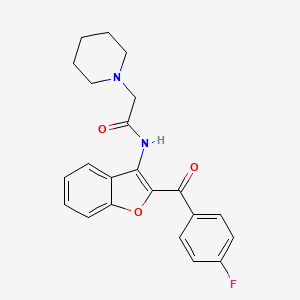
![N'-[(E)-(4-nitrophenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11106500.png)
![3,5-dinitro-N-phenyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B11106514.png)
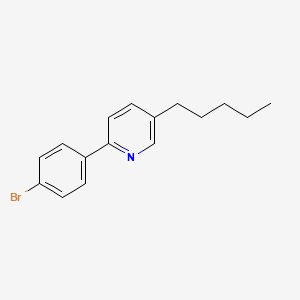
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11106527.png)
![N-({N'-[(1E)-1-Phenylbutylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11106537.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-methoxybenzamide](/img/structure/B11106541.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11106545.png)
![N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11106552.png)

